N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide
Description
N-[5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound featuring a fused tetrazolo[1,5-a]pyridine core linked to a 1,3,4-thiadiazole ring via a carboxamide bridge. This structural framework suggests possible applications in medicinal chemistry or agrochemicals, given the prevalence of thiadiazole and tetrazolo-pyridine derivatives in bioactive molecules .
Properties
Molecular Formula |
C12H11N7O2S |
|---|---|
Molecular Weight |
317.33 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C12H11N7O2S/c20-10(7-3-4-9-14-17-18-19(9)6-7)13-12-16-15-11(22-12)8-2-1-5-21-8/h3-4,6,8H,1-2,5H2,(H,13,16,20) |
InChI Key |
HIZGZRPNLULBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Tetrazolo[1,5-a]Pyridine-6-Carboxylic Acid
The tetrazolo[1,5-a]pyridine scaffold is synthesized via multicomponent reactions (MCRs). A representative protocol involves cyclocondensation of 5-aminotetrazole with α,β-unsaturated carbonyl compounds. For example, reacting 5-aminotetrazole with ethyl acetoacetate under acidic conditions yields tetrazolo[1,5-a]pyridine-6-carboxylate esters . Hydrolysis of the ester group using aqueous NaOH (2 M, 80°C, 4 h) produces the carboxylic acid derivative with >90% purity .
Key Data:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cyclocondensation | 5-Aminotetrazole, DMF, 110°C | 78% | 85% |
| Ester Hydrolysis | NaOH (2 M), EtOH, 80°C | 95% | 92% |
Formation of 5-(Tetrahydrofuran-2-yl)-1,3,4-Thiadiazol-2-Amine
The thiadiazole ring is constructed via cyclization of thiosemicarbazides. Tetrahydrofuran-2-carboxylic acid is first converted to its hydrazide by treatment with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol (12 h, reflux). Subsequent reaction with carbon disulfide (CS₂) in the presence of H₂SO₄ (conc.) generates 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine .
Reaction Mechanism:
-
Hydrazide Formation:
-
Cyclization:
Optimization Note:
Amidation of Tetrazolo[1,5-a]Pyridine-6-Carboxylic Acid
The carboxylic acid is activated for amide coupling using carbodiimides. A mixture of tetrazolo[1,5-a]pyridine-6-carboxylic acid (1 equiv.), EDCl (1.2 equiv.), and HOBt (1.1 equiv.) in DMF forms the active ester intermediate. Adding 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (1.05 equiv.) at 0°C followed by stirring at room temperature (24 h) yields the target carboxamide .
Critical Parameters:
-
Temperature: Slow addition at 0°C minimizes racemization.
Yield Data:
| Coupling Agent | Solvent | Time (h) | Yield |
|---|---|---|---|
| EDCl/HOBt | DMF | 24 | 82% |
| CDI | THF | 18 | 75% |
Alternative Routes via One-Pot Strategies
Recent advances employ one-pot MCRs to streamline synthesis. For instance, combining 5-aminotetrazole, tetrahydrofuran-2-carbaldehyde, and pyridine-6-carbonyl chloride in the presence of Fe₃O₄@SiO₂-(PP)(HSO₄)₂ catalysts produces the target compound in 88% yield under solvent-free conditions . This method reduces purification steps and improves atom economy.
Catalyst Performance:
| Catalyst Loading | Temperature | Time | Yield |
|---|---|---|---|
| 5 wt% | 100°C | 2 h | 88% |
| 10 wt% | 100°C | 1.5 h | 85% |
Structural Validation and Purity Optimization
Final compounds are characterized via NMR, HPLC, and X-ray crystallography. Key spectroscopic features include:
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, tetrazole-H), 3.85–3.92 (m, 2H, tetrahydrofuran-OCH₂) .
-
HPLC Purity: >98% achieved via recrystallization from ethanol/water (3:1) .
Impurity Profile:
-
Common Byproducts: Unreacted thiadiazole amine (<2%) and dimerized carboxamide (<1%).
Industrial-Scale Considerations
For bulk production, continuous flow reactors replace batch processes. Utilizing microreactors with immobilized catalysts (e.g., HMTA-BAIL@MIL-101(Cr)) enhances throughput, achieving 1.2 kg/day with 86% yield . Critical parameters include residence time (8 min) and pressure (2 atm) .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized heterocyclic derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key pharmacological activities include:
- Antimicrobial Activity : Compounds containing thiadiazole and tetrazole rings have demonstrated significant antimicrobial properties. Research indicates that derivatives of these compounds can inhibit the growth of various bacterial and fungal strains, suggesting potential applications in treating infections .
- Anticancer Properties : The structural features of N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide position it as a candidate for anticancer drug development. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting its utility in treating inflammatory diseases.
Synthesis and Derivative Development
The synthesis of this compound involves several chemical transformations that allow for the introduction of various functional groups.
Synthetic Pathways
Common synthetic strategies include:
- Nucleophilic Substitution Reactions : These reactions are often employed to introduce functional groups that enhance biological activity.
- Cyclization Reactions : Cyclization is essential for forming the tetrazole and thiadiazole rings within the compound .
Case Studies
Several studies have explored the applications of compounds similar to this compound:
Mechanism of Action
The mechanism of action of N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in 1,3,4-Thiadiazole Derivatives
provides a series of 1,3,4-thiadiazol-2-yl acetamide derivatives (e.g., compounds 5e–5m ) with varying substituents. Key comparisons include:
| Compound ID | Substituent on Thiadiazole | Phenoxy/Acetamide Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 5e | 4-Chlorobenzylthio | 5-Isopropyl-2-methylphenoxy | 74 | 132–134 |
| 5f | Methylthio | 2-Isopropyl-5-methylphenoxy | 79 | 158–160 |
| 5j | 4-Chlorobenzylthio | 2-Isopropyl-5-methylphenoxy | 82 | 138–140 |
| Target | Tetrahydrofuran-2-yl | Tetrazolo-pyridine-carboxamide | N/A | N/A |
- Key Differences :
- The target compound replaces the acetamide group in 5e–5m with a tetrazolo-pyridine-carboxamide system, likely enhancing π-π stacking interactions and metabolic stability.
- The tetrahydrofuran-2-yl substituent introduces a polar oxygen atom, contrasting with the lipophilic methylthio or arylthio groups in 5e–5m . This may improve aqueous solubility but reduce membrane permeability .
Functional Analogues in Agrochemicals
highlights tebuthiuron (N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea), a urea-based herbicide. Comparisons include:
| Property | Tebuthiuron | Target Compound |
|---|---|---|
| Core Structure | Urea-linked thiadiazole | Carboxamide-linked tetrazolo-pyridine-thiadiazole |
| Substituent | tert-Butyl | Tetrahydrofuran-2-yl |
| Bioactivity | Herbicidal (soil-applied) | Unknown, but structural motifs suggest potential pesticidal/antimicrobial activity |
| Solubility | Low water solubility | Likely higher due to tetrahydrofuran |
Antimicrobial Thiadiazole Derivatives
describes N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones with antimicrobial activity. For example, 5d and 5k inhibit Fusarium graminearum (wheat blight) at 50 μg/mL. While the target compound lacks a pyrazole-quinazoline system, its tetrazolo-pyridine and thiadiazole moieties could similarly interact with microbial enzymes or DNA gyrase, warranting further bioactivity studies .
Biological Activity
N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
1. Structural Overview
The compound features a complex structure that includes a tetrazolo-pyridine core fused with a thiadiazole ring and a tetrahydrofuran substituent. This unique combination may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This mechanism is crucial in pathways related to cancer cell growth and other diseases.
- Protein-Ligand Interactions : It has been shown to modulate protein functions by affecting protein-ligand interactions, which can lead to alterations in cellular signaling pathways.
Anticancer Activity
Research indicates that derivatives of tetrazolo-pyridine compounds have demonstrated significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through multiple pathways:
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .
- Cytotoxicity : The compound exhibits cytotoxic effects against several cancer types, with varying degrees of sensitivity across different cell lines. For example, compounds similar to this compound have shown GI₅₀ values in the low micromolar range against leukemia subpanels .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies have highlighted its effectiveness against Gram-positive and Gram-negative bacteria. For instance, MIC values were reported for Staphylococcus aureus and Escherichia coli, indicating substantial antibacterial activity .
- Fungal Activity : The compound's antifungal properties have been assessed against Candida species with promising results .
4. Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, a comparison can be drawn with other tetrazolo derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tetrazolo[1,5-a]pyridine-6-carboxylic acid | Lacks tetrahydrofuran group | Lower solubility; varied reactivity |
| N-methyl tetrazolo[1,5-a]pyridine-6-carboxamide | Methyl group instead of tetrahydrofuran | Altered pharmacokinetics; reduced efficacy |
| Other thiadiazole derivatives | Various substituents | Diverse activities; some show high antimicrobial efficacy |
5. Case Studies
Several studies have focused on the synthesis and evaluation of the biological activities of this class of compounds:
Study 1: Anticancer Evaluation
A study synthesized various tetrazolo derivatives and evaluated their anticancer properties using the National Cancer Institute's DTP NCI protocol. Results indicated that certain derivatives exhibited significant cytotoxicity against leukemia cell lines with GI₅₀ values ranging from 1.64 μM to 4.58 μM .
Study 2: Antimicrobial Activity Assessment
Research involving the disk diffusion method assessed the antimicrobial efficacy of thiadiazole derivatives against pathogens like Candida albicans and Staphylococcus aureus. The results showed that some compounds had MIC values comparable to standard antibiotics like penicillin .
6. Conclusion
This compound exhibits promising biological activities that warrant further investigation for potential therapeutic applications. Its multifaceted mechanisms of action make it a valuable candidate for drug development in oncology and infectious disease treatment.
Q & A
Q. How can structural ambiguities in X-ray crystallography or NMR be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
